molecular formula C14H16O3 B14198777 [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid CAS No. 923026-33-9

[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid

Katalognummer: B14198777
CAS-Nummer: 923026-33-9
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: AOATUSSFJTYPRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a pentynyl chain, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid typically involves the reaction of 4-methyl-1-phenylpent-1-yne with acetic acid under specific conditions. One common method involves the use of a catalyst, such as palladium, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the pentynyl chain to a double or single bond.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]butyric acid: Contains a butyric acid moiety.

Uniqueness

[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

923026-33-9

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

2-(4-methyl-1-phenylpent-1-yn-3-yl)oxyacetic acid

InChI

InChI=1S/C14H16O3/c1-11(2)13(17-10-14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,10H2,1-2H3,(H,15,16)

InChI-Schlüssel

AOATUSSFJTYPRX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C#CC1=CC=CC=C1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.